rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride
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Overview
Description
Rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride is a chiral compound that has gained attention in various research fields due to its unique structural properties. This compound is characterized by a pyrrolidine ring with a cyclopropyl group and a hydroxyl group, making it a valuable scaffold in medicinal chemistry and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of suitable precursors under controlled conditionsThe hydroxyl group can be introduced through a hydroxylation reaction .
Industrial Production Methods
Industrial production of rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various reagents like halogens and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and hydroxyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Rac-(3R,4S)-4-cyclopropylpyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:
Rac-(3R,4S)-3-bromo-4-fluoropyrrolidine hydrochloride: This compound has a similar pyrrolidine ring but with different substituents, leading to different chemical properties and applications.
Rac-(3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylic acid hydrochloride: This compound has additional hydroxyl groups, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of the cyclopropyl and hydroxyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
2307752-04-9 |
---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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